COX-1 Inhibition vs. Stigmast-4-en-3-one
In a head-to-head in vitro cyclooxygenase inhibition assay, stigmast-4-ene-3,6-dione (4) demonstrated a COX-1 IC50 of 67.9 µM, compared to 62.6 µM for stigmast-4-en-3-one (3), its direct C-6 non-oxidized analogue [1]. Both compounds exhibited weak COX-2 inhibition. The presence of the C-6 ketone did not confer enhanced COX-1 potency but may alter metabolic stability or off-target interactions [1].
| Evidence Dimension | COX-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 67.9 µM |
| Comparator Or Baseline | stigmast-4-en-3-one: 62.6 µM |
| Quantified Difference | 5.3 µM (stigmast-4-ene-3,6-dione is 8.5% less potent at COX-1) |
| Conditions | In vitro COX-1 inhibitory assay |
Why This Matters
This direct comparison establishes that the C-6 ketone does not enhance COX-1 potency relative to the C-6 unoxidized analogue, informing SAR-driven selection and experimental design.
- [1] A. A. Dissanayake, M. G. Nair. Cyclooxygenase Enzyme and Lipid Peroxidation Inhibitory Terpenoids and Steroidal compounds as Major Constituents in Cleome viscosa Leaves. Planta Med. 2022, 88 (14), 1287-1292. View Source
